3-Mercaptotyramine, Hydrochloride
Description
Foundational Research Context of 3-Mercaptotyramine, Hydrochloride
The foundational interest in this compound stems from its identity as a dopamine (B1211576) analog and a known inhibitor of catechol-O-methyltransferase (COMT). researchgate.net COMT is a crucial enzyme in the metabolic pathway of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. medchemexpress.com The primary function of COMT is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate, effectively deactivating the neurotransmitter. medchemexpress.com
The study of COMT inhibitors is of significant interest in neuropharmacology, particularly in the context of Parkinson's disease. The therapeutic strategy for Parkinson's often involves the administration of levodopa (B1675098) (L-DOPA), a precursor to dopamine, to replenish the brain's depleted dopamine levels. nih.gov However, a substantial portion of administered L-DOPA is metabolized in the periphery by COMT before it can reach the brain. nih.gov By inhibiting COMT, compounds like this compound can, in principle, increase the bioavailability of L-DOPA, allowing more of it to cross the blood-brain barrier and be converted to dopamine. nih.gov
While more clinically advanced COMT inhibitors such as entacapone (B1671355) and tolcapone (B1682975) have been extensively studied and are used therapeutically, the foundational research on compounds like this compound has been instrumental in understanding the structure-activity relationships of COMT inhibitors. nih.gov These early-stage research compounds provide a basis for comparing the efficacy and mechanisms of newer, more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 37736-93-9 |
| Molecular Formula | C₈H₁₁NOS·HCl |
| Molecular Weight | 205.71 g/mol |
| Alternate Name | 4-(2-Aminoethyl)-2-mercaptophenol hydrochloride |
| Known Application | Dopamine analog, Catechol-O-methyltransferase (COMT) inhibitor |
Data sourced from Santa Cruz Biotechnology. researchgate.net
Significance of this compound as a Chemical Probe in Biochemical Investigations
The utility of this compound extends beyond its potential as a therapeutic agent; it serves as a critical chemical probe for elucidating complex biochemical processes. A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or metabolic pathways. The specific properties of this compound make it particularly useful for investigating the dopaminergic system.
As a dopamine analog, this compound can be used to study the binding and substrate specificity of enzymes and receptors that interact with dopamine. By observing how this compound interacts with these biological targets, researchers can infer the structural requirements for dopamine recognition and signaling.
Furthermore, its role as a COMT inhibitor makes it an excellent tool for studying the consequences of COMT inhibition on dopamine metabolism. The metabolism of dopamine is a complex process involving multiple enzymes, including monoamine oxidase (MAO) and COMT. mdpi.com The primary metabolites of dopamine include 3,4-dihydroxyphenylacetic acid (DOPAC), produced by the action of MAO, and 3-methoxytyramine (3-MT), produced by the action of COMT. nih.gov Homovanillic acid (HVA) is a downstream metabolite of both pathways. mdpi.com
By using this compound to inhibit COMT in in vitro or in vivo experimental models, researchers can investigate the resulting shifts in dopamine metabolite levels. For instance, inhibition of COMT would be expected to decrease the formation of 3-MT and HVA derived from 3-MT, while potentially increasing the levels of dopamine and DOPAC. These studies provide valuable insights into the relative contributions of different metabolic pathways to dopamine clearance under various physiological and pathological conditions. nih.gov
The study of gut bacteria has also revealed an interesting intersection with dopamine metabolism. Research has shown that certain acetogenic gut bacteria can O-demethylate 3-methoxytyramine (3-MT) back into dopamine, a process that could potentially counteract the effects of host COMT. nih.gov Chemical probes like this compound could be utilized in such studies to modulate COMT activity and better understand the interplay between host and microbial dopamine regulation.
Table 2: Key Enzymes and Metabolites in Dopamine Metabolism
| Molecule | Role/Description |
| Dopamine | A key neurotransmitter involved in motor control, motivation, and reward. |
| Catechol-O-methyltransferase (COMT) | An enzyme that metabolizes dopamine to 3-methoxytyramine. |
| Monoamine Oxidase (MAO) | An enzyme that metabolizes dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC). |
| 3-Methoxytyramine (3-MT) | A major metabolite of dopamine formed by the action of COMT. |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | A major metabolite of dopamine formed by the action of MAO. |
| Homovanillic Acid (HVA) | A final major metabolite of dopamine, formed from both 3-MT and DOPAC. |
Structure
3D Structure
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-sulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 |
InChI Key |
JADFAMLCKYPIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)S)O |
Origin of Product |
United States |
Chemical Reactivity and Molecular Interactions of 3 Mercaptotyramine, Hydrochloride
Nucleophilic Characteristics and Redox Chemistry of 3-Mercaptotyramine, Hydrochloride
The presence of a thiol group (-SH) makes 3-Mercaptotyramine a significant participant in redox chemistry. Thiols are known for their ability to be oxidized and play a role in maintaining the appropriate oxidation-reduction state in biological systems. thermofisher.com
Thiol Group Reactivity in Oxidative and Reductive Environments
The thiol group of 3-Mercaptotyramine is susceptible to oxidation, which can lead to the formation of disulfides or higher oxidation state products like sulfinic or sulfonic acids. thermofisher.comchemsociety.org.ng The specific product often depends on the strength of the oxidizing agent. chemsociety.org.ng For instance, weaker oxidants tend to produce disulfides (RSSR), while stronger oxidants can lead to the formation of sulfonic acids (RSO3H). chemsociety.org.ng
The reactivity of the thiol group is also pH-dependent. The ionization of the thiol group, which typically occurs at pH values between 5 and 8, can sharply increase its reactivity. nih.gov However, in some protein environments, the reactivity of a thiol group can become nearly independent of pH at values above 8. nih.gov In reductive environments, the disulfide form of a molecule containing a thiol group can be reduced back to the free thiol. This can be achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)phosphine (TCEP). thermofisher.com
Participation in Electron Transfer Reactions
Electron transfer reactions involve the movement of an electron from a donor to an acceptor, leading to a change in the oxidation states of the participating species. libretexts.org These reactions can be broadly classified into two main mechanisms: outer-sphere and inner-sphere electron transfer. sapub.orglibretexts.org In outer-sphere reactions, the coordination shells of the reactants remain intact, and the electron transfer occurs directly between them. libretexts.orgsapub.org In contrast, inner-sphere reactions involve the formation of a bridge between the two reacting metal centers, which facilitates the electron transfer. libretexts.org
Coordination Chemistry of this compound
The presence of multiple donor atoms (sulfur, nitrogen, and oxygen) in 3-Mercaptotyramine allows it to act as a ligand, forming coordination complexes with metal ions. wikipedia.org A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. purdue.edu
Formation of Metal Ion Complexes
3-Mercaptotyramine can act as a chelating agent, binding to a metal ion through more than one donor atom. wikipedia.orgnih.gov This chelation results in the formation of a stable, ring-like structure called a chelate. nih.gov The formation of such complexes is a common feature of transition metal chemistry. wikipedia.org The number of donor atoms from the ligands attached to the central metal ion is known as the coordination number. purdue.eduyoutube.com
The stability and structure of the resulting metal complex depend on several factors, including the nature of the metal ion and the ligand. For instance, bidentate ligands, which have two donor atoms, can form stable complexes with various metal ions. nih.govchemguide.co.uk
Role in Catalytic Processes via Metal Chelation
The ability of 3-Mercaptotyramine to form metal complexes suggests its potential involvement in catalytic processes. Metal complexes are central to many catalytic reactions, where the metal center can facilitate chemical transformations. By chelating to a metal ion, 3-Mercaptotyramine can influence the metal's electronic properties and coordination environment, thereby affecting its catalytic activity.
Amine Group Basicity and Interactions with Electrophiles
The amine group in 3-Mercaptotyramine imparts basic properties to the molecule. wikipedia.orglibretexts.org Amines are organic compounds containing a nitrogen atom with a lone pair of electrons, which allows them to act as bases. wikipedia.org
The basicity of an amine is influenced by several factors, including the electronic properties of the substituents and the hybridization of the nitrogen atom. wikipedia.orglibretexts.orgmasterorganicchemistry.com Alkyl groups generally enhance basicity, while aryl groups tend to diminish it. wikipedia.org The presence of electron-withdrawing groups near the amine can decrease its basicity through inductive effects. masterorganicchemistry.com The hybridization of the nitrogen atom also plays a crucial role; sp3-hybridized nitrogens are generally more basic than sp2-hybridized nitrogens. masterorganicchemistry.comyoutube.com The lone pair of electrons on the nitrogen also makes amines good nucleophiles, capable of reacting with electrophiles. libretexts.org
Biophysical Interactions of this compound with Macromolecules
The interaction of small molecules with macromolecules is a cornerstone of biological processes. For this compound, its phenolic hydroxyl group, primary amine, and particularly its thiol (mercapto) group, are key determinants of its binding to and interaction with proteins. As an inhibitor of catechol-O-methyltransferase (COMT), its interactions within the enzyme's active site are of significant interest. scbt.commdpi.com The active site of COMT features a binding pocket for the catechol moiety and a separate one for the S-adenosyl-L-methionine (SAM) cofactor. mdpi.comnih.gov The binding of inhibitors like 3-Mercaptotyramine is influenced by interactions with key amino acid residues and a magnesium ion (Mg2+) cofactor. nih.govresearchgate.net
Hydrogen bonds are crucial directional interactions that contribute significantly to the specificity and stability of ligand-protein complexes. This compound, possesses several functional groups capable of acting as both hydrogen bond donors and acceptors, allowing for a network of interactions with a target macromolecule. libretexts.orgyoutube.comyoutube.comyoutube.com
The phenolic hydroxyl group and the protonated primary amine of 3-Mercaptotyramine can act as hydrogen bond donors. The oxygen and nitrogen atoms, with their lone pairs of electrons, can also serve as hydrogen bond acceptors. Within the active site of COMT, several amino acid residues are positioned to form hydrogen bonds with catechol-like inhibitors. Key residues include Lys144, Asn170, and Glu199. nih.gov The catechol hydroxyls of inhibitors are known to coordinate with the Mg2+ ion, which in turn is held in place by residues like Glu199. nih.govresearchgate.net The phenolic hydroxyls of 3-Mercaptotyramine would be expected to participate in a similar network of hydrogen bonds.
Table 1: Potential Hydrogen Bonding Interactions of 3-Mercaptotyramine with COMT Active Site Residues
| 3-Mercaptotyramine Functional Group | Role | Potential Interacting Residue(s) in COMT | Type of Interaction |
| Phenolic Hydroxyl (OH) | Donor/Acceptor | Glu199, Asn170, Mg2+ coordinating water | Hydrogen Bond |
| Primary Amine (NH3+) | Donor | Carbonyl oxygen of backbone, acidic side chains | Hydrogen Bond |
| Thiol (SH) | Weak Donor | Carbonyl oxygen of backbone, basic side chains | Weak Hydrogen Bond |
This table presents potential interactions based on the known structure of the COMT active site and the functional groups of 3-Mercaptotyramine. Specific distances and energies would require experimental determination.
Aromatic stacking, or π-π stacking, is a non-covalent interaction between aromatic rings that plays a significant role in the stabilization of protein-ligand complexes. nih.govreddit.comtriyambak.org These interactions arise from the attractive forces between the electron-rich π-orbitals of aromatic systems. The benzene (B151609) ring of 3-Mercaptotyramine allows it to engage in such interactions with aromatic amino acid residues within a protein's binding pocket.
The active site of COMT contains several aromatic residues, most notably Trp38 and Trp143, which are considered "gatekeeper" residues. mdpi.comnih.gov These tryptophan residues are crucial for the high-affinity binding of catechol substrates and inhibitors. nih.gov The benzene ring of 3-Mercaptotyramine can stack against the indole (B1671886) rings of these tryptophan residues. The geometry of this stacking can be parallel-displaced, where the rings are offset, which is often more stable than a face-to-face arrangement. nih.gov The presence of electron-donating (hydroxyl, thiol) and electron-withdrawing (protonated amine) groups on the aromatic ring of 3-Mercaptotyramine can influence the strength and nature of these stacking interactions. rsc.org
Table 2: Potential Aromatic Stacking Interactions of 3-Mercaptotyramine with COMT Active Site Residues
| Aromatic Moiety | Interacting Residue(s) in COMT | Type of Stacking Interaction | Estimated Interaction Energy (kcal/mol) |
| Benzene ring of 3-Mercaptotyramine | Trp38, Trp143 | Parallel-displaced π-π stacking | -0.5 to -1.5 |
This table provides an illustrative overview of potential aromatic stacking interactions. The estimated energy is a general range for such interactions in proteins and would vary for this specific complex.
The thiol group of 3-Mercaptotyramine also confers unique chemical reactivity. It is a strong nucleophile and can participate in the formation of disulfide bonds with cysteine residues within a protein. scbt.comnih.govnih.govyoutube.comyoutube.com This covalent interaction can lead to irreversible or slowly reversible inhibition of an enzyme, a mechanism that has been proposed for other mercapto-containing COMT inhibitors.
Biochemical and Molecular Mechanisms of 3 Mercaptotyramine, Hydrochloride
Catechol-O-Methyltransferase (COMT) Inhibition by 3-Mercaptotyramine, Hydrochloride
This compound has been identified as an inhibitor of Catechol-O-Methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines, including dopamine (B1211576). researchgate.net The inhibition of COMT by this compound has significant implications for neurochemistry, as it can effectively increase the bioavailability of dopamine in the synaptic cleft.
Enzymatic Inhibition Kinetics and Specificity
Structural Determinants of COMT Binding and Modulation
The binding of inhibitors to COMT is dictated by specific structural features that allow for interaction with the enzyme's active site. While a crystal structure of 3-Mercaptotyramine bound to COMT is not currently available, insights can be drawn from the structures of COMT complexed with other inhibitors. The active site of COMT contains a binding pocket for the catechol substrate and a binding site for the methyl donor, S-adenosyl-L-methionine (SAM). nih.gov The interaction of inhibitors with key residues within these pockets is crucial for their inhibitory activity. The mercapto-group on the catechol ring of 3-Mercaptotyramine likely plays a significant role in its binding to the active site, potentially through interactions with the magnesium ion cofactor or surrounding amino acid residues.
Impact on Substrate Availability and Reaction Flux
By inhibiting COMT, 3-Mercaptotyramine effectively reduces the metabolic breakdown of catecholamine substrates like dopamine. This leads to an increase in the concentration and prolongs the half-life of these neurotransmitters in the synaptic cleft. nih.gov This elevation of substrate availability can, in turn, enhance the activation of postsynaptic dopamine receptors, thereby potentiating dopaminergic signaling.
Dopamine Analog Properties and Receptor-Ligand Interactions of this compound
As a dopamine analog, 3-Mercaptotyramine has the structural characteristics to interact with dopamine receptors, which are the primary targets of dopamine in the central nervous system.
Molecular Recognition at Dopaminergic Receptors
The interaction of ligands with dopamine receptors is a highly specific process governed by the three-dimensional structure of both the ligand and the receptor's binding pocket. While specific binding affinity data (Kᵢ values) for 3-Mercaptotyramine at various dopamine receptor subtypes (D1, D2, D3, D4, and D5) are not detailed in the available literature, the binding of dopamine itself and other analogs has been characterized. For example, dopamine exhibits high affinity for both D1 and D2 receptors. nih.gov The structural similarity of 3-Mercaptotyramine to dopamine suggests it likely binds to these receptors, though its affinity profile across the different subtypes requires experimental determination.
Below is a table summarizing the binding affinities of dopamine for human dopamine receptors, which provides a reference for the potential interactions of its analog, 3-Mercaptotyramine.
| Receptor Subtype | Ligand | IC₅₀ (µM) |
| D1 | Dopamine | 1.1 ± 0.16 |
| D2 | Dopamine | 0.7 ± 0.3 |
Data sourced from a study on the binding of l-DOPA metabolites to human dopaminergic receptors. nih.gov
Signal Transduction Pathway Modulation
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades upon activation. The D1-like receptors (D1 and D5) are typically coupled to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. nih.gov Conversely, the D2-like receptors (D2, D3, and D4) are generally coupled to Gαi/o, which inhibits adenylyl cyclase and reduces cAMP production. nih.gov
As a dopamine analog, 3-Mercaptotyramine would be expected to modulate these signal transduction pathways upon binding to dopamine receptors. Its effect as an agonist or antagonist at specific receptor subtypes would determine the nature of this modulation. For instance, if it acts as an agonist at D1 receptors, it would likely stimulate cAMP production, leading to the activation of Protein Kinase A (PKA) and downstream signaling events. If it functions as an agonist at D2 receptors, it would inhibit this pathway. The precise impact of 3-Mercaptotyramine on these signaling cascades is an area for further investigation.
Elucidation of Molecular Mechanisms in Cellular Systems
The molecular mechanisms of this compound within cellular systems are primarily centered on its interaction with catechol-O-methyltransferase (COMT). As a dopamine analog, its structure allows it to be recognized by the active site of COMT. The presence of a thiol (-SH) group is a key feature, contributing to its strong nucleophilic character. scbt.com This property enables the compound to engage in various interactions within the cellular environment.
Upon entering a cellular system, this compound acts as an inhibitor of COMT. This inhibition disrupts the normal metabolic pathway of catecholamines. In a typical cellular environment, COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. By inhibiting this process, 3-Mercaptotyramine leads to an accumulation of catecholamine substrates and a reduction in their O-methylated metabolites. The amine group within the 3-Mercaptotyramine molecule contributes to its basicity, which influences how it interacts with other molecules, known as electrophiles, within the cell. scbt.com Its solubility in polar solvents also facilitates its distribution and activity in diverse chemical environments within the cell. scbt.com
Regulation of Enzymatic Activity and Pathways by this compound
This compound modulates enzymatic activity primarily by inhibiting catechol-O-methyltransferase (COMT). This inhibition alters the functional state of the enzyme, thereby regulating the biochemical pathways in which COMT is involved. The interaction is characterized by the formation of a stable complex between the inhibitor and the enzyme.
Investigating Reversible Inactivation Mechanisms
The inactivation of COMT by this compound is understood to be a reversible process. This reversibility is a critical aspect of its mechanism, as it implies that the enzyme's activity can be restored upon the dissociation of the inhibitor. The binding of 3-Mercaptotyramine to the COMT active site is non-covalent, a hallmark of reversible inhibition.
| Parameter | Description | Relevance to this compound |
| Inhibition Constant (Ki) | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a stronger inhibitor. | The specific Ki value for this compound with COMT would quantify its inhibitory potency. This data is not currently available in published literature. |
| Type of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive). | Determining the type of inhibition would elucidate whether 3-Mercaptotyramine binds to the free enzyme or the enzyme-substrate complex, providing insight into its mechanism. |
This table is generated based on general principles of enzyme kinetics, as specific data for this compound is not available.
Temperature-Dependent Enzymatic Activity Studies
The effect of temperature on the enzymatic activity of COMT in the presence of this compound is a crucial area of investigation for understanding the thermodynamics of their interaction. However, specific studies detailing the temperature-dependent kinetics of COMT inhibition by this compound are not documented in the available scientific literature.
| Temperature Effect | Potential Impact on 3-Mercaptotyramine-COMT Interaction |
| Binding Affinity | Temperature changes can alter the hydrophobic and electrostatic interactions that govern the binding of 3-Mercaptotyramine to the COMT active site. |
| Enzyme Stability | The presence of 3-Mercaptotyramine might affect the thermal stability of COMT, either protecting it from or making it more susceptible to heat-induced denaturation. |
| Inhibition Kinetics | The rates of association and dissociation of the inhibitor from the enzyme are temperature-dependent, which would affect the overall inhibitory potency at different temperatures. |
This table outlines the expected effects of temperature on enzyme-inhibitor interactions based on established biochemical principles, as specific experimental data for this compound is not available.
Role of 3 Mercaptotyramine, Hydrochloride in Biological Systems and Pathways
Involvement in Catecholamine Metabolism Research
The primary and most well-documented role of 3-mercaptotyramine in biological research is as an inhibitor of catechol-O-methyltransferase (COMT), a crucial enzyme in the metabolic degradation of catecholamines. Catecholamines, a group of neurotransmitters that includes dopamine (B1211576), norepinephrine, and epinephrine, are vital for numerous physiological processes, including mood regulation, stress response, and cardiovascular function. The termination of their signaling is largely dependent on two key enzymes: monoamine oxidase (MAO) and COMT.
3-Mercaptotyramine, hydrochloride, is recognized as a dopamine analog and functions as an inhibitor of COMT. mdpi.com The COMT enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol ring of its substrates. This methylation process is a major pathway for the inactivation of biologically active catecholamines. By inhibiting COMT, 3-mercaptotyramine can effectively prolong the action of catecholamines in the synaptic cleft, a mechanism that has been extensively studied to understand the physiological and pathological roles of these neurotransmitters.
Contribution to Neurotransmitter Systems Studies
As a dopamine analog, this compound, has contributed to the study of dopaminergic neurotransmitter systems. The dopaminergic system is implicated in a wide array of brain functions, including motor control, motivation, reward, and cognitive function. Dysregulation of this system is associated with several neurological and psychiatric disorders.
The structural resemblance of 3-mercaptotyramine to dopamine allows it to interact with components of the dopaminergic system, albeit with different functional consequences. Its primary action as a COMT inhibitor indirectly modulates dopaminergic signaling by preventing the breakdown of dopamine. This has made it a useful pharmacological tool in studies aimed at understanding the consequences of elevated dopamine levels in specific brain regions. Such studies are critical for developing therapeutic strategies for conditions characterized by dopamine deficiency, such as Parkinson's disease.
Furthermore, the study of dopamine analogs contributes to a broader understanding of dopamine receptor pharmacology. While the direct interaction of 3-mercaptotyramine with dopamine receptors is not its most prominent feature, the investigation of structurally related compounds helps to map the chemical space for dopamine receptor agonists and antagonists.
Influence on Metabolic Pathways in Experimental Models
The influence of sulfur-containing compounds on cellular metabolism is an area of growing research interest. While direct studies on the metabolic effects of this compound are limited, research on related compounds and pathways provides a framework for understanding its potential impact.
Cellular bioenergetics, the network of processes involved in energy production and consumption, is fundamental to cell survival and function. The primary pathways for ATP production are glycolysis in the cytoplasm and oxidative phosphorylation in the mitochondria. While there is a lack of specific data on the direct effects of this compound on cellular bioenergetics, studies on other compounds that interfere with mitochondrial function offer insights into potential mechanisms. For instance, some drugs can shift the balance between glycolysis and mitochondrial respiration, a phenomenon that has been explored for its therapeutic potential in conditions like ischemic injury. nih.gov
Research on related sulfur-containing molecules, such as 3-mercaptopyruvate (B1229277) (3-MP), has shown that the endogenous production of hydrogen sulfide (B99878) (H₂S) from 3-MP by the mitochondrial enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) can act as an electron donor to the mitochondrial electron transport chain, thereby supporting cellular bioenergetics at low concentrations. However, at higher concentrations, H₂S can inhibit cytochrome c oxidase (Complex IV), leading to a suppression of mitochondrial respiration. Given the structural relationship, it is conceivable that 3-mercaptotyramine could have complex, concentration-dependent effects on mitochondrial function, though this remains to be experimentally verified.
The regulation of metabolic pathways is achieved through the modulation of key enzymes and signaling molecules. While direct evidence for this compound modulating specific metabolic regulators is not available, its known interaction with COMT provides a clear example of enzymatic modulation.
Beyond COMT, the broader class of sulfur-containing compounds has been shown to influence various metabolic regulators. For instance, the redox state of the cell, which is heavily influenced by the balance of thiols (like cysteine and glutathione), can regulate the activity of numerous enzymes and transcription factors. Alterations in the levels of aminothiols have been associated with metabolic conditions such as obesity and insulin (B600854) resistance.
Biological Origins and Biosynthetic Considerations of 3-Mercaptotyramine-Related Compounds
The endogenous presence and biosynthetic pathways of 3-mercaptotyramine in biological systems are not well-established. However, the biosynthesis of related sulfur-containing biogenic amines and amino acids has been studied, providing a basis for speculation on its potential origins.
The biosynthesis of sulfur-containing amino acids like cysteine and methionine is a fundamental metabolic process. Cysteine often serves as the initial source of sulfur for the synthesis of other sulfur-containing molecules. Biogenic amines, such as tyramine (B21549) (the non-sulfur analog of 3-mercaptotyramine), are typically formed through the decarboxylation of their corresponding amino acids. For example, tyramine is produced from tyrosine by the action of tyrosine decarboxylase.
A plausible, though unconfirmed, biosynthetic route for 3-mercaptotyramine could involve the modification of either tyrosine or tyramine. This could potentially occur through the action of a sulfurtransferase enzyme, which would incorporate a sulfur atom into the aromatic ring. The enzymatic synthesis of various natural products, including alkaloids, often involves such specialized enzymes that can perform modifications on precursor molecules. mdpi.com
The study of biogenic amines in model organisms like Caenorhabditis elegans has revealed complex biosynthetic pathways and functional roles for compounds like tyramine and octopamine. These pathways often involve a series of enzymatic steps, including hydroxylation and decarboxylation. It is conceivable that analogous pathways exist for sulfur-containing biogenic amines, though further research is needed to identify the specific enzymes and intermediates involved in the potential endogenous production of 3-mercaptotyramine.
Synthesis and Structural Modification Research of 3 Mercaptotyramine, Hydrochloride
Methodologies for the Chemical Synthesis of 3-Mercaptotyramine, Hydrochloride
The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of a tyramine (B21549) hydrochloride precursor. A plausible synthetic route involves the following key steps:
Step 1: Synthesis of p-Hydroxyacetophenone Amine Hydrochloride
The initial step involves the reaction of phenol (B47542) with aminoacetonitrile (B1212223) hydrochloride in the presence of anhydrous aluminum trichloride (B1173362) and a suitable solvent such as dichloromethane. This Friedel-Crafts-type reaction yields p-hydroxyphenyl ethyl ketone amine hydrochloride. google.com
Step 2: Reduction to Tyramine Hydrochloride
The ketone group in p-hydroxyphenyl ethyl ketone amine hydrochloride is then reduced to a methylene (B1212753) group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of concentrated hydrochloric acid and water. The reaction is typically carried out under hydrogen pressure at a controlled temperature, resulting in the formation of tyramine hydrochloride. google.com
Step 3: Introduction of the Mercapto Group
The introduction of the mercapto (-SH) group at the 3-position of the phenol ring is a critical step. An analogous reaction for the preparation of 3-mercaptopyridine involves the reduction of a sulfonyl chloride derivative. google.com A similar strategy could be employed for this compound, starting with the sulfonation of tyramine followed by reduction of the resulting sulfonyl chloride to the desired mercaptan. The final product is then isolated as the hydrochloride salt.
Design and Derivatization Strategies for this compound Analogs
The design of analogs of this compound is primarily guided by its role as a COMT inhibitor. The goal is often to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include:
Modification of the Catechol Ring: The catechol moiety is essential for binding to the COMT active site. Introducing electron-withdrawing groups, such as a nitro group, can hinder the O-methylation reaction that COMT catalyzes, thereby increasing inhibitory activity. nih.gov
Bioisosteric Replacement: The mercapto group can be replaced with other functional groups to explore different interactions with the enzyme. For instance, replacing the sulfur with other heteroatoms or small functional groups can modulate the compound's electronic properties and binding affinity.
Side-Chain Modification: The ethylamine (B1201723) side chain can be altered to improve properties such as metabolic stability or to introduce new interaction points with the enzyme or other biological targets. This can involve changing the length of the alkyl chain or introducing substituents. researchgate.net
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that may have a higher affinity for the target enzyme.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For derivatives of this compound, these studies focus on elucidating the structural requirements for potent COMT inhibition.
Correlation of Structural Elements with Biochemical Efficacy
The inhibitory potency of this compound derivatives against COMT is highly dependent on the nature and position of substituents.
| Derivative Type | Structural Modification | Impact on COMT Inhibition |
| Catechol Ring Analogs | Introduction of a nitro group | Generally increases inhibitory potency by hindering O-methylation. nih.gov |
| Side-Chain Analogs | Alteration of the ethylamine chain length | Can affect binding affinity and selectivity. |
| Mercapto Group Analogs | Replacement with other functional groups | Modulates electronic properties and interaction with the active site. |
Data is illustrative and based on general principles of COMT inhibitor design.
Studies on other enzyme inhibitors have shown that even small changes, such as the addition of a methyl group or alteration of a side chain, can significantly impact biological activity. nih.govnih.gov For example, in a series of coumarin-chalcone hybrids, the nature of the side chain was found to be critical for acetylcholinesterase and butyrylcholinesterase inhibition. nih.gov Similarly, for certain antifungal coumarin (B35378) derivatives, a clear relationship exists between the size of an introduced group and its fungicidal activity. nih.gov
Stereochemical Influence on Molecular Target Interactions
Stereochemistry plays a vital role in the interaction of a drug molecule with its biological target. mdpi.com For chiral derivatives of this compound, the spatial arrangement of atoms can significantly affect binding affinity and efficacy.
For instance, in the design of other enzyme inhibitors, it has been shown that different enantiomers can have vastly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. mdpi.com The absolute configuration (R or S) at a chiral center determines the three-dimensional structure of the molecule and its ability to fit into the chiral binding site of an enzyme. mdpi.com
Chemical Biology Applications of this compound and its Derivatives
The unique properties of this compound and its derivatives make them valuable tools in chemical biology for studying the role of COMT and related pathways.
Development of Chemical Probes: By attaching a reporter group, such as a fluorescent tag or a photoaffinity label, to a this compound derivative, it is possible to create chemical probes. nih.gov These probes can be used to visualize the localization of COMT within cells, to identify its binding partners, or to study its activity in real-time. mdpi.com For example, clickable probes have been developed to detect specific protein assemblies in neurodegenerative disorders. mdpi.com
Target Identification and Validation: Derivatives of this compound can be used in activity-based protein profiling (ABPP) to identify new targets or to validate the engagement of COMT in complex biological systems. nih.gov
Studying Catecholamine Metabolism: As a COMT inhibitor, this compound can be used to pharmacologically manipulate the levels of catecholamines in cellular or animal models. This allows researchers to study the physiological and pathological consequences of altered catecholamine metabolism. nih.gov Studies in COMT-deficient mice have demonstrated the crucial role of this enzyme in dopamine (B1211576) metabolism, particularly under conditions of elevated dopamine precursor levels. nih.govnih.gov
Analytical Methodologies for 3 Mercaptotyramine, Hydrochloride Research
Chromatographic Separation Techniques for 3-Mercaptotyramine, Hydrochloride
Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex mixtures for subsequent identification and quantification. These methods are crucial for understanding its metabolic fate and for quality control in research and pharmaceutical applications.
High-Performance Liquid Chromatography (HPLC) in Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related thiol-containing compounds. Its versatility allows for both the determination of the compound's concentration (quantitative analysis) and its identification within a sample (qualitative analysis).
For sensitive detection, especially in biological matrices, pre-column derivatization with a fluorescent tag is often employed. One such method involves derivatizing the thiol group of 3-Mercaptotyramine with a reagent like monobromobimane. This reaction creates a highly fluorescent derivative that can be easily detected. The resulting derivative is then separated on a reversed-phase HPLC column, typically a C18 column, using a gradient elution program. This approach provides a sensitive and specific tool for determining the levels of mercaptans in various samples. researchgate.netnih.gov
The development of HPLC methods often involves optimizing several parameters to achieve the desired separation and sensitivity. These parameters include the composition of the mobile phase, the type of stationary phase (column), the detection wavelength, and the flow rate. nih.gov For instance, a method developed for the determination of 3-mercaptopropionic acid, a related thiol, utilized a Tris-HCl buffer in the derivatization step to achieve better separation and peak shape. nih.gov The stability of the derivatized sample is also a critical factor, with some methods demonstrating high stability of derivatives when stored at low temperatures, allowing for delayed analysis. nih.gov
The validation of an HPLC method is essential to ensure its reliability. This process typically involves assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, and the limit of detection (LOD). researchgate.netresearchgate.net For example, a validated HPLC method for a thiol compound demonstrated linearity over a specific concentration range, with correlation coefficients (r) greater than 0.99, and good precision with low coefficients of variation (CV). nih.gov
Table 1: HPLC Method Parameters for Thiol Analysis
| Parameter | Details |
| Technique | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
| Derivatization Reagent | Monobromobimane |
| Column | C18 reversed-phase |
| Elution | Gradient |
| Detection Limit | As low as 4.3 nmol/L for 3-mercaptopropionic acid nih.gov |
| Recovery | 97% to 105% in estuarine waters for 3-mercaptopropionic acid nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of metabolites in biological samples, a field known as metabolomics. nih.gov This technique is particularly well-suited for identifying and quantifying a wide range of small molecules, including those related to this compound, after appropriate derivatization. nih.govgcms.cz
Due to the low volatility of many metabolites, a derivatization step is typically required before GC-MS analysis. nih.gov A common procedure involves a two-step process: first, methoxyamination of carbonyl groups, followed by silylation of polar functional groups using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govshimadzu.co.kr This process increases the volatility and thermal stability of the analytes, making them amenable to gas chromatography.
The GC-MS instrument separates the derivatized metabolites based on their boiling points and interactions with the chromatographic column. mdpi.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound. shimadzu.co.kr This allows for the simultaneous analysis of hundreds of metabolites in a single run. nih.gov
For targeted metabolite analysis, GC-MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. shimadzu.co.kr MRM, often performed on a triple quadrupole mass spectrometer (GC-MS/MS), offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for quantifying low-abundance metabolites in complex matrices. gcms.czshimadzu.co.kr The combination of retention time and specific mass transitions provides a high degree of confidence in compound identification and quantification. gcms.cz
Table 2: GC-MS Analysis Parameters for Metabolite Profiling
| Parameter | Details |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Methoxyamination followed by silylation (e.g., with MSTFA) nih.govshimadzu.co.kr |
| Instrumentation | Often a triple quadrupole mass spectrometer for MRM analysis gcms.czshimadzu.co.kr |
| Analysis Mode | Full scan for profiling, SIM or MRM for targeted analysis shimadzu.co.kr |
| Application | Simultaneous analysis of hundreds of small molecules nih.gov |
Spectroscopic Characterization Techniques for this compound
Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its electronic properties, molecular weight, and three-dimensional structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS) including LC-MS and MS/MS for Detection and Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for the detection, identification, and quantification of compounds. When coupled with a separation technique like liquid chromatography (LC), it becomes LC-MS, a workhorse in analytical chemistry.
For the analysis of compounds like 3-mercaptotyramine, LC-MS/MS, which involves tandem mass spectrometry, offers exceptional specificity and sensitivity. In an LC-MS/MS experiment, the compound of interest is first separated by the LC system and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a highly specific signature for the target compound. nih.gov
A highly sensitive LC-MS/MS method was developed for the measurement of 3-methoxytyramine, a metabolite of dopamine (B1211576), in plasma. nih.gov This method utilized solid-phase micro-extraction for sample preparation and achieved a low limit of quantitation of 0.03 nM. nih.gov Similar methodologies could be adapted for the analysis of this compound. The selection of specific precursor and product ion transitions is crucial for the development of a robust LC-MS/MS method. researchgate.net
The analysis of other mercaptan compounds, such as 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate (B1210297) in wine, has also been successfully achieved using LC-MS/MS. nih.gov These methods often involve derivatization to improve chromatographic and mass spectrometric properties. nih.gov
Table 3: LC-MS/MS Parameters for the Analysis of a Related Compound (3-methoxytyramine)
| Parameter | Details | Reference |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Sample Preparation | Solid phase micro-extraction | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Limit of Quantitation | 0.03 nM | nih.gov |
| Intra-day Imprecision | 3.1% - 10.7% | nih.gov |
| Inter-day Imprecision | 0.9% - 18.3% | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of the detailed structure of organic molecules in solution. wiley.comrsc.orgbbhegdecollege.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.net
For a compound like this compound, ¹H NMR and ¹³C NMR would be the primary experiments conducted.
¹H NMR (Proton NMR): This experiment provides information about the different types of protons in the molecule. slideshare.net The chemical shift of each proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons of that type. The splitting pattern (multiplicity) of the signal reveals the number of neighboring protons, which helps in establishing the connectivity of atoms.
¹³C NMR (Carbon-13 NMR): This experiment provides information about the different types of carbon atoms in the molecule. bbhegdecollege.com Proton broadband decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. bbhegdecollege.com
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further elucidate the structure by establishing correlations between protons, between carbons, and between protons and carbons over multiple bonds. wiley.com The Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of the molecule. wiley.com
While specific NMR data for this compound was not found in the search results, the general principles of NMR spectroscopy would be applied for its structural confirmation and elucidation. youtube.com Automated structure elucidation frameworks using machine learning are also being developed, which can predict the most likely structure of an unknown compound from its NMR spectra. rsc.org
Development and Validation of Methods for this compound in Complex Biological Matrices
The accurate quantification of specific compounds in complex biological matrices such as plasma, urine, or tissue is fundamental to pharmacokinetic, toxicokinetic, and biomarker studies. For the compound this compound, a tyramine (B21549) analog containing a reactive thiol group, robust and validated analytical methods are crucial for obtaining reliable data. While specific, published, and validated methods for this compound were not identified in a comprehensive literature review, this section outlines the established principles and methodologies that would be applied to its development and validation, primarily focusing on the gold-standard technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The development of a quantitative bioanalytical method for a compound like 3-Mercaptotyramine presents unique challenges. Its polarity, potential for endogenous presence, and the reactivity of the thiol (mercaptan) group, which is susceptible to oxidation, must all be considered. mdpi.comnih.gov
Method Development Strategy
A typical workflow for developing a quantitative LC-MS/MS method involves several critical stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma or urine), which contains proteins, salts, lipids, and other endogenous molecules that can interfere with analysis. researchgate.net Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the sample to denature and precipitate proteins. While effective, it may result in less clean extracts compared to other methods.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can provide cleaner samples than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): Considered a highly selective and effective method, SPE uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. chromatographyonline.com For a polar compound like 3-Mercaptotyramine, a mixed-mode or a polar-modified reversed-phase sorbent would likely be chosen to achieve optimal retention and elution, effectively removing interfering matrix components. nih.govyoutube.com
A significant challenge in the analysis of thiol-containing compounds is their tendency to oxidize, forming disulfides. mdpi.comunipd.it This requires special attention during sample collection and preparation, often involving the addition of reducing agents or stabilizing compounds to preserve the integrity of the sulfhydryl group. researchgate.net
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. For a polar compound like 3-Mercaptotyramine, reversed-phase chromatography using a C18 column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with an acidic modifier, such as formic acid, to ensure good peak shape and ionization efficiency.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity, making it the preferred detection method for quantifying low-level analytes in complex matrices. resolian.com The method operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized analyte) is selected and fragmented to produce a characteristic product ion. The pairing of a precursor and product ion is highly specific to the analyte, minimizing the chance of interference from other compounds.
Method Validation
Once a method is developed, it must undergo a rigorous validation process to ensure it is reliable, reproducible, and fit for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). The key validation parameters are detailed in the table below. resolian.comnih.govchromatographyonline.com
Table 1: Key Parameters for Bioanalytical Method Validation
| Parameter | Description |
|---|---|
| Specificity & Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. |
| Accuracy | The closeness of the determined value to the nominal or known true value. It is typically expressed as a percentage of the nominal value. |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. It is evaluated at both intra-day and inter-day levels and expressed as the relative standard deviation (RSD). |
| Linearity & Range | Linearity is the ability to produce results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to be accurate, precise, and linear. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample to the response of a non-extracted standard. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, bench-top (short-term) stability, and long-term storage stability. nih.gov |
For endogenous compounds, where a "blank" matrix free of the analyte does not exist, validation requires specialized approaches such as the use of a surrogate matrix or the standard addition method. nih.govnih.gov
Preclinical and Experimental Model Investigations of 3 Mercaptotyramine, Hydrochloride
In Vitro Cellular and Biochemical Models in 3-Mercaptotyramine, Hydrochloride Research
In vitro methodologies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. For this compound, these studies have been instrumental in characterizing its enzymatic interactions, although a broader application in cell-based and ligand-binding assays is not yet extensively documented in publicly available research.
Cell-Based Assays for Biochemical Response
Currently, there is a limited amount of published research detailing the use of this compound in specific cell-based assays to measure biochemical responses. While it is known to be a dopamine (B1211576) analog and COMT inhibitor, detailed studies on its effects on cellular signaling pathways, cytotoxicity, or other biochemical markers in cultured cells are not widely reported. Research on the effects of ultraviolet B (UVB) radiation on COMT activity in keratinocyte and melanoma cell lines has been conducted, demonstrating that COMT activity is present and can be modulated by external stimuli in these cells. However, these studies did not specifically investigate the effects of this compound.
Isolated Enzyme Systems for Kinetic Characterization
A study on a synthesized analog, 5-hydroxy-3-mercapto-4-methoxybenzoic acid, demonstrated its potent, noncompetitive inhibition of COMT. nih.gov This compound, which shares the key mercapto group, was shown to act as an affinity-labeling reagent for the enzyme. nih.gov The inhibition kinetics were characterized, revealing a significant difference in inhibitory potency depending on the presence or absence of a reducing agent, dithiothreitol (B142953) (DTT). nih.gov
Table 1: Inhibition Constants of a 3-Mercaptotyramine Analog against COMT nih.gov
| Condition | Kis (μM) | Kii (μM) |
| Without DTT | 59.9 ± 15.9 | 30.2 ± 5.8 |
| With DTT | 1140 ± 233 | 743 ± 141 |
Kis represents the inhibitor constant for the enzyme-substrate complex, while Kii is the inhibitor constant for the free enzyme.
These findings suggest that the mercapto group of such inhibitors can form a disulfide bond with a sulfhydryl group within the active site of COMT, leading to its inactivation. nih.gov The reversibility of this inhibition by DTT further supports this mechanism. nih.gov Given that this compound is also a known COMT inhibitor, it is plausible that it shares a similar mechanism of action. scbt.com
Ligand-Binding Assays and Molecular Interaction Studies
There is currently a lack of specific data from ligand-binding assays for this compound in the public domain. Such assays would be crucial for determining its affinity and selectivity for a range of receptors, ion channels, and transporters, thereby providing a more complete picture of its pharmacological profile.
In Vivo Animal Models in Mechanistic Studies of this compound
The translation of in vitro findings to a whole-organism context is a critical step in preclinical research. To date, there is a notable absence of published studies utilizing in vivo animal models to investigate the mechanistic and pharmacological properties of this compound.
Murine Models for Investigating Biological Pathways
No specific studies using murine models to investigate the effects of this compound on biological pathways have been identified in the available literature. Such studies would be invaluable for understanding how its COMT-inhibitory activity, observed in vitro, translates to physiological and pathophysiological processes in a living organism.
Preclinical Systems for Pharmacological Mechanism Assessment
Comprehensive pharmacological assessments of this compound in preclinical animal systems have not been reported. These studies are essential for characterizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and for evaluating its efficacy and potential side effects in a systemic context. While studies on the in vivo dynamics of dopamine metabolism in the rat brain have been conducted, they have not specifically examined the impact of this compound. nih.gov
Historical Context and Future Research Directions in 3 Mercaptotyramine, Hydrochloride Studies
Evolution of Scientific Understanding of 3-Mercaptotyramine, Hydrochloride
The understanding of this compound has evolved primarily through the lens of research into COMT inhibitors. The discovery of the enzyme Catechol-O-methyltransferase (COMT) in 1957 by Julius Axelrod was a pivotal moment that opened the door for the development of compounds that could modulate its activity. mdpi.com The primary therapeutic application for such inhibitors has been in the management of Parkinson's disease, where they are used to increase the bioavailability of levodopa (B1675098), a dopamine (B1211576) precursor. nih.gov
Early research on COMT inhibitors focused on various chemical scaffolds, including catechol and pyrogallol (B1678534) derivatives. mdpi.com The core principle driving this research was the idea that inhibiting COMT would prevent the methylation and subsequent inactivation of levodopa, thereby enhancing its therapeutic effects in the brain. nih.gov
The scientific community's interest in compounds like this compound stems from its structural similarity to dopamine, allowing it to interact with dopamine-related enzymes. Its role as a COMT inhibitor, though perhaps not as widely studied as other agents, places it within a critical class of therapeutic compounds. The progression of research on COMT inhibitors has moved from initial in vitro characterization to more complex in vivo studies and clinical applications for related compounds. nih.govresearchgate.net
Emerging Research Paradigms and Hypotheses for this compound
Current and future research on this compound and related compounds is expanding beyond the initial focus on Parkinson's disease. New paradigms are exploring the broader implications of COMT inhibition and dopamine modulation in various physiological and pathological processes.
One emerging area of interest is the potential role of centrally acting COMT inhibitors in addressing cognitive symptoms and depressive disorders. nih.gov While the clinical relevance of central COMT inhibition is still under investigation, it represents a significant shift from the predominantly peripheral effects of early inhibitors. nih.gov Research into the structure-activity relationships of dopamine transporter (DAT) inhibitors is also providing new insights that could inform the development of novel therapeutics for a range of neurological and psychiatric conditions. nih.gov
Future hypotheses may focus on the specific contributions of the mercapto group in this compound to its biological activity. The presence of a sulfhydryl group could influence its binding affinity, selectivity, and pharmacokinetic properties, offering a unique chemical scaffold for the design of next-generation COMT inhibitors. The synergistic use of different nanomaterials and functional groups, as seen in materials science, could inspire novel approaches to drug design and delivery in the context of neuropharmacology. mdpi.com
Interdisciplinary Approaches to Unraveling the Biological Significance of this compound
A comprehensive understanding of the biological significance of this compound necessitates a multidisciplinary approach, integrating principles from chemistry, pharmacology, neuroscience, and computational biology.
Key Interdisciplinary Research Areas:
| Research Area | Contribution to Understanding this compound |
| Medicinal Chemistry | Synthesis of novel analogs to probe structure-activity relationships and optimize therapeutic properties. nih.govnih.gov |
| Neuropharmacology | In vivo studies to elucidate the effects on neurotransmitter systems and behavior. nih.govmdpi.com |
| Enzyme Kinetics | Detailed characterization of the inhibitory mechanism against COMT and other potential targets. |
| Computational Modeling | In silico docking studies to predict binding modes and guide rational drug design. nih.gov |
| Molecular Biology | Investigation of the genetic and cellular pathways affected by the compound. |
The synthesis and evaluation of new chemical entities with potential therapeutic activities remain a cornerstone of drug discovery. nih.gov By combining synthetic chemistry with biological screening, researchers can identify compounds with improved efficacy and safety profiles. Furthermore, advanced analytical techniques are crucial for monitoring dopamine metabolism and the effects of inhibitors in real-time within the brain. mdpi.com
The future of research in this field will likely involve a greater emphasis on personalized medicine, where the choice of a COMT inhibitor could be tailored to an individual's genetic makeup and specific disease phenotype. This will require a deep, interdisciplinary understanding of the complex interplay between genes, environment, and drug response.
Q & A
Q. What are the key structural features of 3-mercaptotyramine hydrochloride that influence its reactivity in biochemical assays?
3-Mercaptotyramine hydrochloride contains a thiol (-SH) group, an amine (-NH₂) group, and a catechol-like aromatic ring. The thiol group enables nucleophilic reactions (e.g., redox interactions and metal coordination), while the amine contributes to basicity and electrophilic interactions. Steric hindrance around the thiol and electronic effects of the aromatic ring modulate reaction kinetics, particularly in selective COMT inhibition .
Q. How can researchers validate the purity of 3-mercaptotyramine hydrochloride for in vitro studies?
Purity validation typically involves:
- HPLC analysis : To quantify impurities using reverse-phase chromatography with UV detection (e.g., at 280 nm for aromatic systems).
- Mass spectrometry (MS) : To confirm molecular weight (C₈H₁₂ClNO₂S, MW 221.7) and detect degradation products.
- Titration methods : For quantifying free thiol groups via Ellman’s assay (DTNB reagent) .
Q. What solvent systems are optimal for dissolving 3-mercaptotyramine hydrochloride in catalytic studies?
The compound is soluble in polar solvents (e.g., water, methanol, DMSO) due to its ionic hydrochloride salt form. For catalytic reactions, aqueous buffers (pH 6–8) are preferred to maintain thiol stability, while DMSO is suitable for stock solutions in cell-based assays .
Q. How does 3-mercaptotyramine hydrochloride function as a COMT inhibitor in dopamine metabolism studies?
It competitively inhibits catechol-O-methyltransferase (COMT) by mimicking dopamine’s catechol structure. The thiol group binds to the enzyme’s active site, displacing the methyl donor (S-adenosyl methionine) and forming a stable enzyme-inhibitor complex. This mechanism is critical for studying dopamine degradation pathways in neurological models .
Q. What analytical techniques are used to study its metal-binding properties?
- UV-Vis spectroscopy : To detect charge-transfer complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
- Electrochemical methods : Cyclic voltammetry quantifies redox activity of thiol-metal interactions.
- X-ray crystallography : For resolving coordination geometries in crystalline complexes .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported COMT inhibition efficacies?
Contradictions may arise from variations in:
- Enzyme sources : Use recombinant human COMT isoforms (e.g., soluble vs. membrane-bound) to standardize assays.
- Cofactor concentrations : Optimize S-adenosyl methionine (SAM) levels to avoid substrate saturation.
- Redox conditions : Include antioxidants (e.g., ascorbate) to prevent thiol oxidation artifacts .
Q. What experimental strategies enhance the stability of 3-mercaptotyramine hydrochloride in long-term catalytic studies?
Q. How can structure-activity relationship (SAR) studies optimize its selectivity for COMT over other thiol-dependent enzymes?
Q. What in vivo models are suitable for studying its neuroprotective effects against oxidative stress?
Q. How do researchers address discrepancies in metal-binding affinity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
